

An In-depth Technical Guide to γ -Rubromycin: Chemical Structure and Properties

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Compound of Interest

Compound Name: *-Rubromycin*

Cat. No.: *B13821132*

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Abstract

γ -Rubromycin is a polycyclic aromatic polyketide natural product with significant biological activities.^[1] Isolated from *Streptomyces* species, this compound has garnered attention for its potent inhibitory effects on key enzymes involved in viral replication and cancer progression, specifically HIV-1 reverse transcriptase and human telomerase.^{[2][3]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **γ -Rubromycin**. Detailed experimental protocols for its isolation and biological evaluation are also presented, along with visualizations of its inhibitory mechanisms.

Chemical Structure and Identification

γ -Rubromycin is a complex molecule characterized by a bisbenzannulated^{[4][5]}-spiroketal core that connects a highly oxygenated naphthazarin motif to an isocoumarin unit.^[1]

Table 1: Chemical Identification of **γ -Rubromycin**

| Identifier | Value |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number | 27267-71-6 |
| Molecular Formula | C ₂₆ H ₁₈ O ₁₂ |
| Molecular Weight | 522.41 g/mol |
| IUPAC Name | Methyl (2S)-4',9',10-trihydroxy-7'-methoxy-5',8',9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][6]benzofuran]-7-carboxylate |
| Synonyms | γ-Rubromycin |

Physicochemical Properties

γ-**Rubromycin** is typically isolated as a red amorphous powder.^[1] It exhibits limited solubility in common organic solvents.^[1]

Table 2: Physicochemical Properties of γ-**Rubromycin**

| Property | Value |
|---------------------------------------|-----------------------------------------------|
| Appearance | Red powder |
| Solubility | Soluble in methylene chloride, DMSO, methanol |
| Melting Point | Not reported in the searched literature. |
| Specific Rotation ([α] _D) | Not reported in the searched literature. |

Spectroscopic Data

The structural elucidation of rubromycins heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy, typically performed in DMSO-d₆ due to solubility constraints.^[7]

Table 3: General ¹H and ¹³C NMR Spectral Characteristics of Rubromycins

| Nucleus | Chemical Shift (ppm) | Description |
|---------------------|---------------------------------------------------------------------|-------------------------------------------------------------------|
| ^1H NMR | 11.0 - 13.0 | Exchangeable protons of hydroxyl groups (10-OH, 9'-OH, 4'-OH).[7] |
| 6.0 - 8.0 | Aromatic/olefinic protons (H-5, H-6, H-6') observed as singlets.[7] | |
| ~3.8 | Methoxy group at C-7'.[1] | |
| ^{13}C NMR | ~180 | α,β -unsaturated carbonyl carbons.[7] |
| 140 - 170 | Oxygenated aromatic/olefinic carbons and carboxyl/ester groups.[7] | |
| 100 - 140 | Aromatic/olefinic carbons and the ketal carbon.[7] | |
| < 40 | Saturated carbons (C-3, C-3', C-4).[7] | |

Note: A complete, assigned ^1H and ^{13}C NMR dataset for γ -**Rubromycin** was not available in the searched literature.

Biological Activity and Mechanism of Action

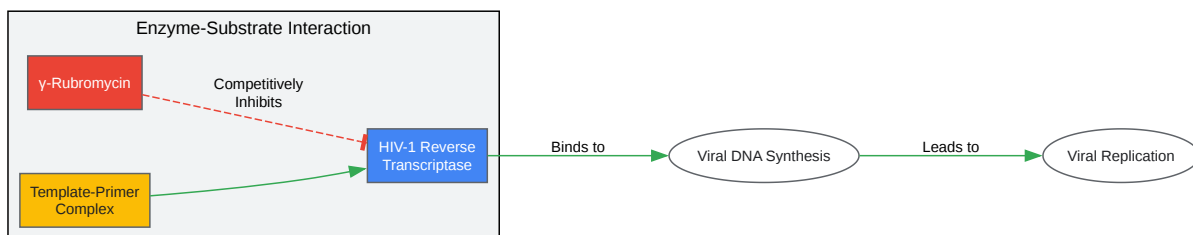
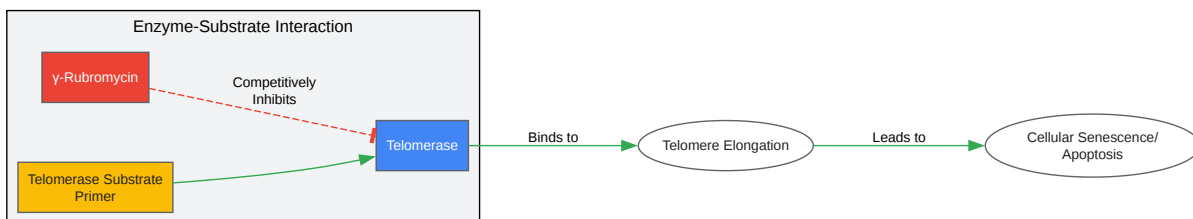
γ -**Rubromycin** exhibits potent inhibitory activity against two key enzymes: human telomerase and HIV-1 reverse transcriptase.

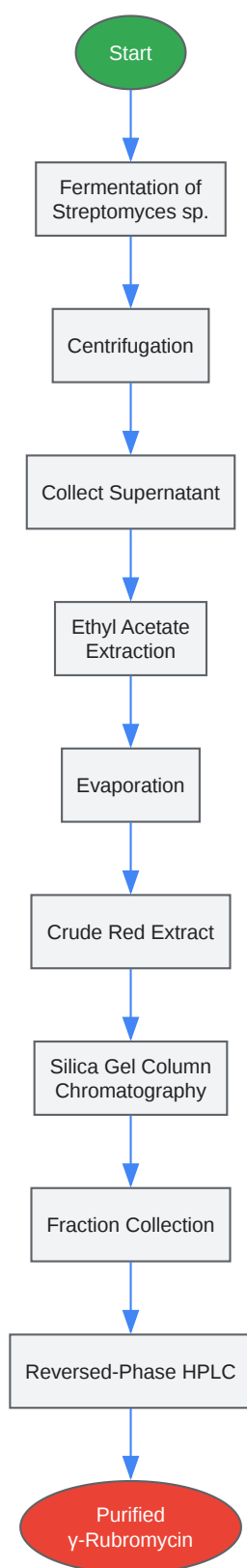
Table 4: Biological Activity of γ -**Rubromycin**

| Target Enzyme | Activity | IC ₅₀ | K _i | Mechanism of Action |
|-----------------------------|-----------|------------------|--------------------|-----------------------------------------------------------------------------|
| Human Telomerase | Inhibitor | ~3 μM[2] | Not Reported | Competitive inhibition with respect to the telomerase substrate primer. [8] |
| HIV-1 Reverse Transcriptase | Inhibitor | Not Reported | 0.13 ± 0.012 μM[3] | Competitive inhibition with respect to the template-primer complex.[3] |

Inhibition of Human Telomerase

Telomerase is a ribonucleoprotein that plays a crucial role in maintaining telomere length, and its reactivation is a hallmark of many cancers. **γ-Rubromycin** acts as a potent inhibitor of human telomerase.[2] The proposed mechanism involves the competitive binding of **γ-Rubromycin** to the enzyme, likely at the substrate primer binding site, thereby preventing the elongation of telomeres.[8]





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